molecular formula C14H8N2O4 B014168 N,N'-2-Phenylenedimaleimide CAS No. 13118-04-2

N,N'-2-Phenylenedimaleimide

Cat. No. B014168
CAS RN: 13118-04-2
M. Wt: 268.22 g/mol
InChI Key: UFFVWIGGYXLXPC-UHFFFAOYSA-N
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Description

N,N’-2-Phenylenedimaleimide, also known as N,N’-m-phenylenedimaleimide, is a chemical compound with the molecular formula C14H8N2O4 and a molecular weight of 268.2 . It is used as a reagent in the synthesis of various organic compounds .


Molecular Structure Analysis

The molecular structure of N,N’-2-Phenylenedimaleimide consists of a phenylene group (a six-membered aromatic ring) linked to two maleimide groups . The maleimide groups contain a five-membered ring with two carbonyl (C=O) groups and a nitrogen atom .


Chemical Reactions Analysis

N,N’-2-Phenylenedimaleimide can participate in various chemical reactions due to the presence of the reactive maleimide groups. For instance, it can be used in crosslinking reactions to form covalent bonds between different molecules .


Physical And Chemical Properties Analysis

N,N’-2-Phenylenedimaleimide is a solid substance with a density of approximately 1.3140 . It has a melting point of 198-201°C and a boiling point of approximately 411.39°C . It is negligibly soluble .

Scientific Research Applications

Electrochemical Energy Storage Systems

Specific Scientific Field

Electrochemistry and energy storage systems, particularly lithium-ion batteries (LIBs).

Summary of the Application

N,N’-o-Phenylenedimaleimide (O-MI) has been investigated as an electrolyte additive in LIBs. The goal is to enhance battery performance by improving the solid electrolyte interface (SEI) formation and overall cycleability. The SEI layer plays a crucial role in preventing further electrolyte decomposition and ensuring stable battery operation.

Experimental Procedures

Results and Outcomes

Reference:

Safety And Hazards

N,N’-2-Phenylenedimaleimide can cause eye and skin irritation. It may be harmful if swallowed or inhaled, and may cause irritation of the digestive tract and respiratory tract .

properties

IUPAC Name

1-[2-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-11-5-6-12(18)15(11)9-3-1-2-4-10(9)16-13(19)7-8-14(16)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFVWIGGYXLXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156935
Record name N,N'-2-Phenylenedimaleimide
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Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-2-Phenylenedimaleimide

CAS RN

13118-04-2
Record name N,N′-o-Phenylenedimaleimide
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Record name N,N'-2-Phenylenedimaleimide
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Record name 13118-04-2
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Record name N,N'-2-Phenylenedimaleimide
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Record name N,N'-(o-phenylene)dimaleimide
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Record name N,N'-2-PHENYLENEDIMALEIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KH Ruan, M Imagawa, S Hashida, E Ishikawa - Analytical letters, 1984 - Taylor & Francis
An improved method for the conjugation of Fab' to BD-galactosidase from Escherichia coli was developed. The enzyme with thiol groups was treated with excess of N, N'-o-phenylene-…
S Inoue, S Hashida, K Tanaka, M Imagawa… - Analytical …, 1985 - Taylor & Francis
A Simpler method for the preparation of monomeric affinity-purified Fab'-ß-D-galactosidase conjugate is described. Rabbit (anti-human IgG) serum was subjected to successive …
JA Wells, C Knoeber, MC Sheldon… - The Journal of …, 1980 - pubmed.ncbi.nlm.nih.gov
Cross-linking of myosin subfragment 1. Nucleotide-enhanced modification by a variety of bifunctional reagents Cross-linking of myosin subfragment 1. Nucleotide-enhanced …
Number of citations: 87 pubmed.ncbi.nlm.nih.gov

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